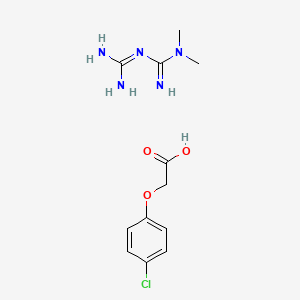
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine is an antidiabetic compound belonging to the biguanide family. It is primarily used to combat hyperglycemia by improving insulin sensitivity. This compound has gained significant attention due to its potential benefits in managing blood sugar levels in diabetic patients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine involves the reaction of guanidine with various organic compounds under controlled conditions. The process typically includes:
Reaction with Cyanoguanidine: Guanidine reacts with cyanoguanidine in the presence of a catalyst to form biguanide.
Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the reaction under controlled temperature and pressure.
Continuous Flow Systems: Continuous flow systems are employed to ensure consistent production and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other active compounds.
Substitution: this compound can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that have potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other biguanide compounds.
Biology: Studied for its effects on cellular metabolism and insulin sensitivity.
Medicine: Widely used in the treatment of type 2 diabetes due to its ability to improve insulin sensitivity and lower blood glucose levels.
Industry: Employed in the production of antidiabetic medications and as a research tool in pharmaceutical development .
Wirkmechanismus
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine exerts its effects by improving insulin sensitivity in cells. It targets the insulin receptor pathways, enhancing glucose uptake and utilization. The molecular targets include:
Insulin Receptors: this compound binds to insulin receptors, enhancing their activity.
Glucose Transporters: It increases the expression of glucose transporters on cell membranes, facilitating glucose uptake.
AMP-Activated Protein Kinase (AMPK): This compound activates AMPK, a key regulator of cellular energy homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metformin: Another biguanide compound used in diabetes treatment.
Phenformin: A biguanide with similar antidiabetic properties but higher toxicity.
Buformin: Similar to 2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance between efficacy and safety. Unlike Phenformin, this compound has a lower risk of lactic acidosis, making it a safer option for long-term use .
Eigenschaften
CAS-Nummer |
25672-33-7 |
|---|---|
Molekularformel |
C12H18ClN5O3 |
Molekulargewicht |
315.75 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine |
InChI |
InChI=1S/C8H7ClO3.C4H11N5/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-9(2)4(7)8-3(5)6/h1-4H,5H2,(H,10,11);1-2H3,(H5,5,6,7,8) |
InChI-Schlüssel |
YMCZETULMSWVBI-UHFFFAOYSA-N |
SMILES |
CN(C)C(=N)N=C(N)N.C1=CC(=CC=C1OCC(=O)O)Cl |
Kanonische SMILES |
CN(C)C(=N)N=C(N)N.C1=CC(=CC=C1OCC(=O)O)Cl |
Key on ui other cas no. |
25672-33-7 |
Synonyme |
Glucinan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















